molecular formula C21H17N3O2S B417059 3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole

3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole

Cat. No.: B417059
M. Wt: 375.4g/mol
InChI Key: CONKPABEKSWEDJ-UHFFFAOYSA-N
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Description

3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole is a complex organic compound with a unique structure that combines a thiazole ring, a nitro group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-nitrobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with a sulfur source to form the thiazole ring. The final step involves the coupling of the thiazole ring with naphthylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized thiazole derivatives .

Scientific Research Applications

3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-Allyl-4-(3-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine
  • [3-Ethyl-4-(4-methoxy-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine
  • N-(3-Benzyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-propen-1-amine

Uniqueness

3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole is unique due to its combination of a thiazole ring, a nitro group, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4g/mol

IUPAC Name

3-ethyl-N-naphthalen-1-yl-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C21H17N3O2S/c1-2-23-20(16-10-12-17(13-11-16)24(25)26)14-27-21(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3

InChI Key

CONKPABEKSWEDJ-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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